![molecular formula C10H8N2O2S B067730 2-anilino-1,3-thiazole-4-carboxylic Acid CAS No. 165683-01-2](/img/structure/B67730.png)
2-anilino-1,3-thiazole-4-carboxylic Acid
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Description
Synthesis Analysis
The synthesis of 2-anilino-1,3-thiazole-4-carboxylic acid derivatives involves various chemical reactions, including acylation, methylation, and the use of different starting materials such as ethyl esters and anilides. For instance, a series of novel derivatives were synthesized and confirmed by melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis, demonstrating the compound's ability to form structurally diverse molecules with significant biological activities (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-anilino-1,3-thiazole-4-carboxylic acid and its derivatives can be characterized using techniques such as NMR spectroscopy, FTIR, and mass spectrometry. These methods provide detailed insights into the compound's structure, including the arrangement of atoms and the presence of functional groups critical for its chemical behavior and interaction with other molecules.
Chemical Reactions and Properties
2-Anilino-1,3-thiazole-4-carboxylic acid participates in a variety of chemical reactions, leading to the formation of different derivatives with unique properties. For example, its reaction with dichloroacetic acid and thiourea results in derivatives with antimicrobial activities, highlighting the compound's potential as a precursor for developing new antimicrobial agents (Dulaimy et al., 2017).
Physical Properties Analysis
The physical properties of 2-anilino-1,3-thiazole-4-carboxylic acid derivatives, such as solubility, melting points, and crystal structure, can significantly influence their applications and effectiveness. Studies on related compounds have demonstrated the impact of molecular modifications on these physical properties, indicating the importance of detailed physical analysis in the development of new derivatives.
Chemical Properties Analysis
The chemical properties of 2-anilino-1,3-thiazole-4-carboxylic acid, including its reactivity, stability, and interactions with other molecules, are crucial for its applications in synthesis and drug development. For instance, the compound's ability to undergo proton transfer reactions and form stable salts with various bases has been explored for the synthesis of new drugs with enhanced efficacy and reduced side effects (Fedotov & Hotsulia, 2023).
Scientific Research Applications
Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives
Thiazole derivatives, such as benzofused thiazoles, have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. The study conducted by Raut et al. (2020) developed benzofused thiazole derivatives which showed significant anti-inflammatory and antioxidant activities. This highlights the potential of thiazole derivatives in the development of therapeutic agents targeting inflammation and oxidative stress-related conditions (Raut et al., 2020).
Functionalized Azole Synthesis from Aniline Derivatives
Vessally et al. (2017) reviewed the cyclization of aniline derivatives with carbon dioxide to produce functionalized azoles, indicating the versatility of aniline and thiazole compounds in synthesizing biologically active azole derivatives. This approach could potentially extend to synthesizing compounds related to 2-anilino-1,3-thiazole-4-carboxylic acid, providing access to value-added chemicals from renewable resources (Vessally et al., 2017).
Biological Activity of Heterocyclic Systems Based on Thiazole Derivatives
The review by Lelyukh (2019) on 1,3,4-thiadiazoles and oxadiazoles, which are related to thiazole derivatives, underscores their importance in medicinal chemistry due to their versatile pharmacological potential. This includes antimicrobial, anti-inflammatory, analgetic, and antitumor activities, suggesting that compounds like 2-anilino-1,3-thiazole-4-carboxylic acid could be valuable scaffolds for drug development (Lelyukh, 2019).
Synthetic Utilities of Thiazole Derivatives
The patent review by Sharma et al. (2019) on thiazole derivatives highlights their significance in medicinal chemistry, noting their roles in antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and many more biological activities. This review emphasizes the continued interest and potential of thiazole derivatives, including 2-anilino-1,3-thiazole-4-carboxylic acid, in therapeutic applications (Sharma et al., 2019).
properties
IUPAC Name |
2-anilino-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)8-6-15-10(12-8)11-7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVZOGAQSIUAJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375130 |
Source
|
Record name | 2-Anilino-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
165683-01-2 |
Source
|
Record name | 2-Anilino-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 165683-01-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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